1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1152579-63-9
Cat. No.: VC3042642
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152579-63-9 |
---|---|
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | 1-methyl-5-propan-2-ylpyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C8H12N2O2/c1-5(2)7-6(8(11)12)4-9-10(7)3/h4-5H,1-3H3,(H,11,12) |
Standard InChI Key | KTMMGHZULUOVAV-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C=NN1C)C(=O)O |
Canonical SMILES | CC(C)C1=C(C=NN1C)C(=O)O |
Introduction
Structural Information
Chemical Structure and Molecular Composition
1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (also referred to as 1-methyl-5-propan-2-ylpyrazole-4-carboxylic acid) possesses a distinctive molecular structure characterized by a pyrazole heterocyclic core with specific substitutions. The compound has a molecular formula of C₈H₁₂N₂O₂, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms . Its molecular weight is approximately 168.19 g/mol, positioning it as a relatively low molecular weight organic compound. The structure features a pyrazole ring with a methyl group at the N1 position, an isopropyl (propan-2-yl) group at the C5 position, and a carboxylic acid group at the C4 position. This arrangement of functional groups contributes to the compound's chemical reactivity, solubility profile, and potential interactions with biological systems.
Physical and Chemical Properties
Spectroscopic and Analytical Data
While comprehensive experimental spectroscopic data is limited in the available sources, the compound's structure suggests characteristic spectroscopic properties typical of pyrazole carboxylic acids. The presence of a carboxylic acid group would likely result in a distinctive infrared absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration. Additionally, the compound would exhibit characteristic ¹H NMR signals for the methyl group attached to the nitrogen atom, the isopropyl group protons, and the single proton on the pyrazole ring. The carboxylic acid proton would typically appear as a broad singlet at higher chemical shifts.
Predicted Collision Cross Section Data
The available data includes predicted collision cross section (CCS) values for various adducts of the compound, which provide valuable information about its three-dimensional structure and potential behavior in mass spectrometric analyses. These predicted values are particularly useful for identification and structural characterization in ion mobility mass spectrometry experiments.
The predicted CCS values for different adducts are summarized in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 169.09715 | 136.5 |
[M+Na]⁺ | 191.07909 | 146.7 |
[M+NH₄]⁺ | 186.12369 | 142.8 |
[M+K]⁺ | 207.05303 | 145.0 |
[M-H]⁻ | 167.08259 | 135.1 |
[M+Na-2H]⁻ | 189.06454 | 139.8 |
[M]⁺ | 168.08932 | 137.2 |
[M]⁻ | 168.09042 | 137.2 |
These collision cross section values represent the effective area of the molecule that would interact with a buffer gas during ion mobility separation, providing insights into its three-dimensional conformation and potential for structural differentiation from similar compounds .
Structural Analogs and Related Compounds
Comparison with Related Pyrazole Derivatives
Several structurally related compounds appear in the chemical literature that share core structural features with 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid while differing in specific substitution patterns. One notable example is 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, which maintains the same pyrazole core with a carboxylic acid at position 4 and an isopropyl group at position 5, but features a 4-methylphenyl substituent at position 1 instead of a methyl group . This compound has a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol .
Another related compound is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which differs from our target compound by having a difluoromethyl group at position 3 rather than an isopropyl group at position 5 . This compound has been the subject of patent literature describing specific synthetic approaches.
Structure-Activity Relationships
Synthesis and Chemical Reactivity
Anticipated Chemical Reactivity
Based on its structural features, 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid would exhibit reactivity patterns characteristic of both pyrazole heterocycles and carboxylic acids. The carboxylic acid group would readily participate in esterification, amidation, and salt formation reactions, making it amenable to various derivatization strategies. The pyrazole ring, being electron-rich, would display susceptibility to electrophilic substitution reactions, though the existing substituents would influence the regioselectivity of such reactions.
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